Carbonate de m-PEG5-succinimidyle

Vue d'ensemble

Description

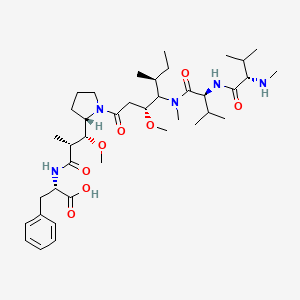

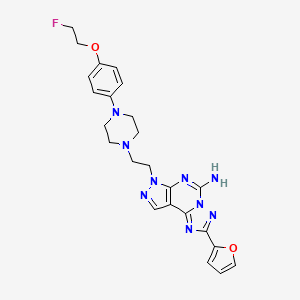

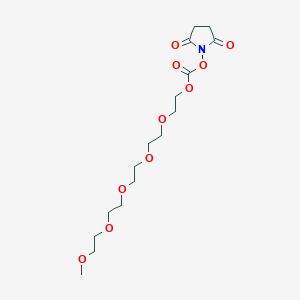

M-PEG5-succinimidyl carbonate is a PEG linker . It is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains an attached succinimidyl carbonate group .

Synthesis Analysis

The succinimidyl carbonate group is a good leaving group and commonly reacts with amine nucleophiles . Different kinds of PEG reagents may be available by custom synthesis .Molecular Structure Analysis

The chemical formula of m-PEG5-succinimidyl carbonate is C16H27NO10 . Its molecular weight is 393.39 .Chemical Reactions Analysis

M-PEG5-succinimidyl carbonate is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Applications De Recherche Scientifique

Pégylation des amines

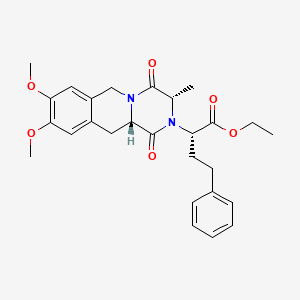

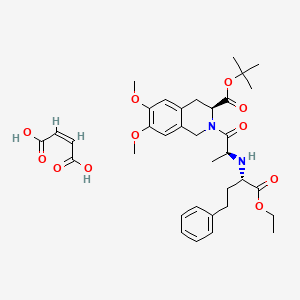

Le carbonate de m-PEG5-succinimidyle est utilisé dans le processus de pégylation des amines {svg_1}. La pégylation est le processus d'attachement de brins de polymère PEG (polyéthylène glycol) à des molécules, le plus souvent des peptides, des protéines et des fragments d'anticorps, ce qui peut améliorer la sécurité et l'efficacité de nombreux agents thérapeutiques {svg_2}.

Bio-conjugaison

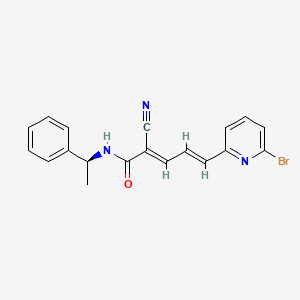

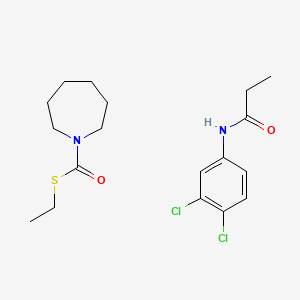

Le this compound est un lieur non clivable pour la bio-conjugaison {svg_3}. La bio-conjugaison est une stratégie chimique permettant de former une liaison covalente stable entre deux molécules, dont au moins l'une est une biomolécule {svg_4}.

Administration de médicaments

Le this compound a été largement utilisé dans le développement de bioconjugués pour l'administration ciblée de médicaments {svg_5}. Les propriétés chimiques uniques du this compound permettent la formation de liaisons amides stables entre la chaîne PEG et les groupes amines primaires de la molécule cible {svg_6}.

Applications d'imagerie

Le this compound est également utilisé dans les applications d'imagerie {svg_7}. Le processus de pégylation améliore la solubilité et la stabilité de l'agent d'imagerie et réduit son immunogénicité, ce qui le rend idéal pour les applications d'imagerie {svg_8}.

Pégylation des protéines

Le this compound est utilisé dans la pégylation des protéines {svg_9}. Ce processus implique la fixation covalente du PEG aux protéines, ce qui peut améliorer considérablement la stabilité et la solubilité de la protéine et réduire son immunogénicité {svg_10}.

Pégylation des nanoparticules

Le this compound est utilisé dans la pégylation des nanoparticules {svg_11}. Ce processus peut améliorer la stabilité et la biocompatibilité des nanoparticules, les rendant adaptées à diverses applications biomédicales {svg_12}.

Mécanisme D'action

Target of Action

m-PEG5-succinimidyl carbonate is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTAC molecules . The primary targets of this compound are the amine groups present on proteins or other biologics .

Mode of Action

The succinimidyl carbonate group in m-PEG5-succinimidyl carbonate is a good leaving group and commonly reacts with amine nucleophiles . This reaction forms a covalent bond between the compound and the target protein, allowing the attached drug or molecule to exert its effect.

Biochemical Pathways

In the context of PROTACs, m-PEG5-succinimidyl carbonate serves as a linker between two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This arrangement allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetics of m-PEG5-succinimidyl carbonate are largely determined by the properties of the attached drug or molecule. The use of a peg linker can improve the solubility and stability of the compound, potentially enhancing its bioavailability .

Result of Action

The result of the action of m-PEG5-succinimidyl carbonate depends on the attached drug or molecule. In the case of ADCs, the action of the compound leads to the delivery and release of the drug at the target site, resulting in a therapeutic effect . For PROTACs, the action results in the degradation of the target protein .

Action Environment

The action of m-PEG5-succinimidyl carbonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the succinimidyl carbonate group . Additionally, the presence of other reactive groups can influence the selectivity of the compound .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

m-PEG5-succinimidyl carbonate plays a crucial role in biochemical reactions by acting as a linker for bio-conjugation. It interacts with various enzymes, proteins, and other biomolecules. The succinimidyl carbonate group reacts with primary amines on proteins and peptides, forming stable amide bonds. This interaction is essential for the synthesis of ADCs and PROTACs, where m-PEG5-succinimidyl carbonate links the drug or ligand to the antibody or target protein .

Cellular Effects

m-PEG5-succinimidyl carbonate influences various cellular processes by facilitating the delivery of therapeutic agents. In ADCs, it helps target cancer cells by linking cytotoxic drugs to antibodies that specifically bind to cancer cell antigens. This targeted delivery enhances the efficacy of the drug while minimizing off-target effects. Additionally, in PROTACs, m-PEG5-succinimidyl carbonate aids in the degradation of target proteins by linking them to E3 ubiquitin ligases, leading to their ubiquitination and subsequent proteasomal degradation .

Molecular Mechanism

The molecular mechanism of m-PEG5-succinimidyl carbonate involves its ability to form stable amide bonds with primary amines on biomolecules. This covalent bonding ensures the stable attachment of therapeutic agents to antibodies or target proteins. In PROTACs, the linker facilitates the recruitment of E3 ubiquitin ligases to the target protein, promoting its ubiquitination and degradation via the proteasome pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-PEG5-succinimidyl carbonate can vary over time. The stability of the compound is crucial for its effectiveness in bio-conjugation reactions. Studies have shown that m-PEG5-succinimidyl carbonate remains stable under recommended storage conditions, ensuring its long-term efficacy. Degradation may occur over extended periods, potentially affecting its performance in bio-conjugation applications .

Dosage Effects in Animal Models

The effects of m-PEG5-succinimidyl carbonate in animal models depend on the dosage administered. At optimal dosages, the compound effectively facilitates the targeted delivery of therapeutic agents, enhancing their efficacy. At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical studies .

Metabolic Pathways

m-PEG5-succinimidyl carbonate is involved in metabolic pathways related to bio-conjugation. The compound interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amines on biomolecules. This interaction is crucial for the synthesis of ADCs and PROTACs, where the linker ensures the stable attachment of therapeutic agents to antibodies or target proteins .

Transport and Distribution

Within cells and tissues, m-PEG5-succinimidyl carbonate is transported and distributed based on its interactions with transporters and binding proteins. The PEG chain enhances the solubility and bioavailability of the compound, facilitating its distribution to target sites. Additionally, the succinimidyl carbonate group ensures stable attachment to biomolecules, promoting effective delivery of therapeutic agents .

Subcellular Localization

The subcellular localization of m-PEG5-succinimidyl carbonate is influenced by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles based on these signals, ensuring its effective function in bio-conjugation reactions. This localization is crucial for the targeted delivery of therapeutic agents in ADCs and PROTACs .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO10/c1-21-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-16(20)27-17-14(18)2-3-15(17)19/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIGTCCMJKPNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.